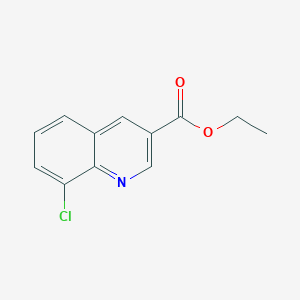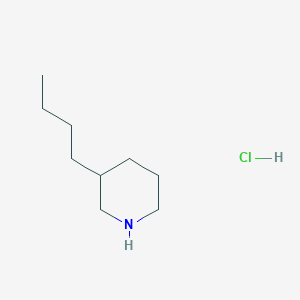![molecular formula C8H6N2O2 B1445537 Acide 4H-pyrrolo[2,3-b]pyridine-4-carboxylique CAS No. 1086423-45-1](/img/structure/B1445537.png)
Acide 4H-pyrrolo[2,3-b]pyridine-4-carboxylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Thérapeutiques anticancéreuses
Acide 4H-pyrrolo[2,3-b]pyridine-4-carboxylique : ses dérivés se sont révélés prometteurs en tant qu'inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR) . Ces récepteurs jouent un rôle crucial dans la prolifération et la différenciation cellulaires, ce qui en fait une cible pour le traitement du cancer. Des dérivés de ce composé se sont avérés inhiber la prolifération des cellules cancéreuses du sein et induire l'apoptose, ainsi qu'inhiber la migration et l'invasion cellulaires .
Maladies neurologiques et du système immunitaire
Des composés de structure pyrrolopyridine, similaires à l'this compound, ont été étudiés pour leur potentiel à traiter les maladies du système nerveux et immunitaire . Leurs propriétés pharmacologiques incluent des effets analgésiques et sédatifs, qui peuvent être bénéfiques dans la gestion de la douleur et de l'anxiété associées à diverses affections .
Applications antidiabétiques
L'activité biologique des dérivés pyrrolopyridine s'étend aux propriétés antidiabétiques. Des recherches ont indiqué que ces composés peuvent être utilisés pour développer de nouveaux traitements contre le diabète, offrant une alternative aux médicaments actuels .
Propriétés antimicrobiennes et antivirales
Les dérivés pyrrolopyridine se sont également avérés posséder des activités antimicrobiennes et antivirales. Cela en fait des candidats pour le développement de nouveaux médicaments pour lutter contre les maladies infectieuses, y compris celles causées par des souches résistantes aux médicaments .
Science des matériaux : Matériaux photoactifs
Certains dérivés du 4H-pyran, qui présentent des similitudes structurales avec l'this compound, ont été utilisés comme matériaux photoactifs. Ces matériaux trouvent des applications dans le développement de nouvelles technologies pour la capture et le stockage de l'énergie solaire .
Ingénierie chimique : Développement de catalyseurs
En génie chimique, des nanoparticules fonctionnalisées par l'acide pyridinecarboxylique, apparentées à l'this compound, ont été utilisées comme catalyseurs magnétiques. Ces catalyseurs sont utilisés dans la synthèse de divers composés organiques, mettant en évidence la polyvalence des dérivés pyrrolopyridine pour faciliter les réactions chimiques .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid interacts with its targets, FGFRs, by inhibiting their activity. This compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors disrupts the FGFR signaling pathway, leading to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid disrupts these pathways, affecting various cellular processes and potentially leading to the inhibition of tumor growth and progression .
Result of Action
In vitro studies have shown that 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound binds to the ATP-binding pocket of FGFRs, preventing their activation and subsequent phosphorylation of downstream targets.
Cellular Effects
The effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, it inhibits cell proliferation and induces apoptosis by targeting FGFR signaling pathways . This compound also affects cell migration and invasion, making it a potential therapeutic agent for cancer treatment. Additionally, it influences cell signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its effects by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, thereby blocking the activation of downstream signaling pathways. The compound’s interaction with FGFRs leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid change over time. Studies have shown that its inhibitory effects on FGFRs are sustained over a period of 24 hours, with significant reduction in cell migration and invasion observed .
Dosage Effects in Animal Models
The effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is involved in metabolic pathways related to FGFR signaling. It interacts with enzymes such as kinases and phosphatases that regulate FGFR activity .
Transport and Distribution
Within cells and tissues, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation in specific cellular compartments are influenced by these interactions, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHODDCXPWJNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=N2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743124 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086423-45-1 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


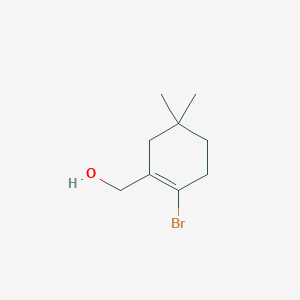
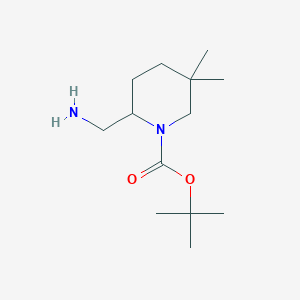
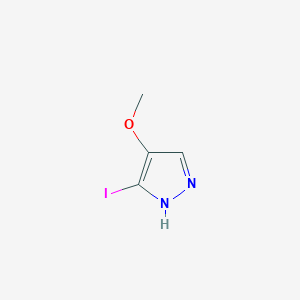
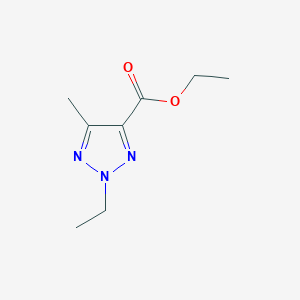
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)




